molecular formula C24H18N2O2S2 B2976878 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzofuran-2-carboxamide CAS No. 922473-24-3

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzofuran-2-carboxamide

Cat. No.: B2976878
CAS No.: 922473-24-3
M. Wt: 430.54
InChI Key: QJBQRWATAMQVTA-UHFFFAOYSA-N
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Description

The compound “N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzofuran-2-carboxamide” is a derivative of benzothiazole . Benzothiazole derivatives have been studied for their anti-inflammatory properties . They are synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the compound, while 1H and 13C NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

  • Thiophene and Benzothiazole Derivatives Synthesis : Research has explored the synthesis of thiophene and benzothiazole derivatives as potential pharmacologically active molecules. For example, derivatives have been synthesized that showed promising results in vitro for diuretic activity, indicating the compound's relevance in developing new therapeutic agents [R. Mohareb et al., 2004; M. Yar et al., 2009].

  • Antibacterial Agents : Novel analogs incorporating the benzothiazole unit have been designed, synthesized, and shown to exhibit promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This underscores the compound's potential in addressing bacterial resistance [M. Palkar et al., 2017].

Antimicrobial and Anticancer Properties

  • Antimicrobial Evaluation : Some derivatives have been evaluated for their antimicrobial properties, providing valuable insights into the design of new antimicrobial agents [Sailaja Rani Talupur et al., 2021].

  • Anticancer Activity : Research into thiophene derivatives synthesized from related carboxamides has shown potential antiarrhythmic, serotonin antagonist, and antianxiety activities, further highlighting the compound's versatility in drug development [A. Amr et al., 2010].

Chemical Synthesis and Material Science Applications

  • Novel Heterocyclic Compounds : Studies have also focused on synthesizing novel heterocyclic compounds for various applications, including anti-inflammatory and analgesic agents, which shows the breadth of research applications for these chemical structures [A. Abu‐Hashem et al., 2020].

  • Electrochemical Synthesis : Innovative methods for the synthesis of benzothiazoles and thiazolopyridines through electrochemical processes have been explored, indicating the compound's role in advancing synthetic methodologies [Xiang-Yang Qian et al., 2017].

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. . tuberculosis , indicating that they may interfere with the bacterium’s metabolic processes or disrupt its cell wall synthesis.

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that they may interfere with the biochemical pathways essential for the survival and replication of M. tuberculosis.

Pharmacokinetics

A study on similar benzothiazole-arylamide derivatives showed favourable pharmacokinetic profiles , suggesting that this compound may also have good absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

tuberculosis , suggesting that they may cause cellular damage or metabolic disruption in the bacterium.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S2/c27-22(18-13-14-7-1-4-10-17(14)28-18)26-24-21(15-8-2-5-11-19(15)29-24)23-25-16-9-3-6-12-20(16)30-23/h1,3-4,6-7,9-10,12-13H,2,5,8,11H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBQRWATAMQVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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